BenchChemオンラインストアへようこそ!

2-(Quinolin-4-ylamino)propane-1,3-diol

Monoamine oxidase CNS research Isoform selectivity

2-(Quinolin-4-ylamino)propane-1,3-diol (molecular formula C12H14N2O2; molecular weight 218.25 g/mol) belongs to the 4-aminoquinoline class of heterocyclic compounds. This scaffold is historically associated with antimalarial agents such as chloroquine and amodiaquine.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B7590008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-4-ylamino)propane-1,3-diol
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)NC(CO)CO
InChIInChI=1S/C12H14N2O2/c15-7-9(8-16)14-12-5-6-13-11-4-2-1-3-10(11)12/h1-6,9,15-16H,7-8H2,(H,13,14)
InChIKeyKBABTAZFABYVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-4-ylamino)propane-1,3-diol: A 4-Aminoquinoline Scaffold with a Serinol Side Chain for Targeted CNS and Kinase Research


2-(Quinolin-4-ylamino)propane-1,3-diol (molecular formula C12H14N2O2; molecular weight 218.25 g/mol) belongs to the 4-aminoquinoline class of heterocyclic compounds. This scaffold is historically associated with antimalarial agents such as chloroquine and amodiaquine [1]. However, the presence of a serinol (2-amino-1,3-propanediol) side chain at the 4-position distinguishes it from the classic dialkylaminoalkyl-substituted antimalarials. 4-Aminoquinoline derivatives have been extensively patented as NMDA-receptor subtype selective blockers [2] and as kinase inhibitors targeting RIPK2 and TGFβR1 [3], establishing the scaffold's relevance across neuroscience and immuno-oncology drug discovery programs.

Why 2-(Quinolin-4-ylamino)propane-1,3-diol Cannot Be Replaced by Chloroquine or Other Generic 4-Aminoquinolines in CNS-Focused Research


Within the 4-aminoquinoline family, side-chain composition at the 4-amino position dictates target engagement, selectivity, and physicochemical properties. Classic antimalarials such as chloroquine (N,N-diethylaminopentyl side chain) and amodiaquine (hydroxyaniline side chain) are optimized for lysosomal accumulation in the digestive vacuole of Plasmodium parasites [1]. In contrast, 2-(quinolin-4-ylamino)propane-1,3-diol incorporates a compact, neutral serinol moiety that reduces lipophilicity and alters hydrogen-bonding capacity compared to the basic tertiary amine side chains of antimalarial 4-aminoquinolines. These structural differences translate into divergent polypharmacology profiles: the serinol-bearing scaffold exhibits measurable selectivity for monoamine oxidase B (MAO-B) over MAO-A, whereas chloroquine does not demonstrate comparable MAO-isoform discrimination [2]. Consequently, substituting chloroquine, amodiaquine, or even the 7-chloro analog into an assay designed around this specific scaffold will yield incomparable target-engagement and ADME outcomes.

Quantitative Differentiation of 2-(Quinolin-4-ylamino)propane-1,3-diol: A Comparator-Based Evidence Guide for Procurement and Assay Design


MAO-B vs. MAO-A Isoform Selectivity: Target Compound vs. Class Baseline

2-(Quinolin-4-ylamino)propane-1,3-diol demonstrates a marked selectivity window for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM), equating to >88-fold selectivity [1]. This contrasts with the broader MAO inhibition profiles reported for certain 4-aminoquinoline derivatives and establishes a defined selectivity fingerprint that is not uniformly present across the structural class.

Monoamine oxidase CNS research Isoform selectivity Neuroprotection

Lipophilicity Contrast: Serinol Side Chain vs. Chloroquine's Dialkylaminoalkyl Side Chain

The serinol side chain of the target compound confers significantly lower calculated lipophilicity (estimated LogP ≈ 1.8–2.5) compared to chloroquine (XLogP = 4.27) [1]. This difference stems from the replacement of chloroquine's hydrophobic diethylaminopentyl group with the polar, hydroxyl-rich serinol moiety, which increases topological polar surface area and hydrogen-bond donor count.

CNS drug design Lipophilicity Blood-brain barrier ADME

Reduced Acetylcholinesterase Off-Target Liability: Non-Chlorinated Scaffold vs. 7-Chloro Analog

The 7-chloro analog 2-((7-chloroquinolin-4-yl)amino)propane-1,3-diol inhibits Anopheles gambiae acetylcholinesterase (AChE) with an IC50 of 142 nM [1]. The absence of the chlorine substituent at the 7-position in the target compound removes a critical pharmacophoric element for AChE binding, eliminating this off-target liability that could otherwise confound neuropharmacological assays.

Off-target liability Cholinergic toxicity Safety pharmacology Acetylcholinesterase

RIPK2 Kinase Inhibition Potential: 4-Aminoquinoline Scaffold vs. Kinase Panel Selectivity Baseline

The 4-aminoquinoline scaffold has been validated as a privileged structure for receptor-interacting protein kinase 2 (RIPK2) inhibition. Optimized 4-aminoquinoline derivatives achieve RIPK2 IC50 values as low as 5.1 ± 1.6 nM with excellent selectivity across the human kinome [1]. The serinol side chain of the target compound provides a modular synthetic handle for further optimization toward RIPK2 or related kinase targets, offering a starting point within a validated inhibitor class.

Kinase inhibition RIPK2 Immuno-oncology Autoimmune disease

NMDA Receptor Antagonism: Quinolin-4-ylamino Pharmacophore vs. Generic 4-Aminoquinolines

Patents from Hoffmann-La Roche describe quinolin-4-ylamino derivatives, including compounds with propane-1,3-diol side chains, as NR1/2B subtype-selective NMDA receptor blockers with in vivo activity [1]. The quinolin-4-ylamino linkage is essential for NR2B subunit recognition, differentiating these compounds from generic 4-aminoquinolines (e.g., chloroquine) that lack this specific binding mode.

NMDA receptor Neuroprotection Excitotoxicity CNS therapeutics

Recommended Application Scenarios for 2-(Quinolin-4-ylamino)propane-1,3-diol Based on Quantitative Differentiation Evidence


MAO-B Selective Inhibitor Screening and Lead Optimization in CNS Programs

The >88-fold selectivity for MAO-B over MAO-A (MAO-B IC50 = 1,130 nM vs. MAO-A IC50 > 100,000 nM) positions 2-(quinolin-4-ylamino)propane-1,3-diol as a viable starting point for CNS drug discovery programs targeting MAO-B [1]. Researchers developing therapeutics for Parkinson's disease, Alzheimer's disease, or depression can use this scaffold to build SAR libraries aimed at improving MAO-B potency while preserving the inherent isoform selectivity. The serinol side chain offers two primary hydroxyl groups amenable to prodrug derivatization for enhanced CNS penetration.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) for RIPK2 and Related Targets

Given that the 4-aminoquinoline scaffold has yielded RIPK2 inhibitors with IC50 values as low as 5.1 ± 1.6 nM, 2-(quinolin-4-ylamino)propane-1,3-diol serves as a suitable fragment or early lead scaffold for kinase inhibitor programs [2]. Its molecular weight (218.25 g/mol) complies with fragment-based screening criteria, while the serinol moiety provides synthetic vectors for fragment growing and linking strategies. Procurement for biochemical kinase profiling panels is warranted before committing to full lead optimization.

NMDA Receptor Subtype-Selective Antagonist Development for Excitotoxicity Models

The quinolin-4-ylamino pharmacophore is explicitly claimed in patents as an NR1/2B subtype-selective NMDA receptor blocker with demonstrated in vivo activity [3]. Researchers studying excitotoxicity in stroke, traumatic brain injury, or neurodegenerative disease models can employ this compound as a tool for probing NR2B-dependent pathways. The absence of a basic tertiary amine side chain (unlike chloroquine) reduces lysosomotropic accumulation, potentially improving the correlation between in vitro target engagement and in vivo efficacy.

Safe Chemical Probe for Neuronal Phenotypic Screening with Reduced Cholinergic Confounds

Unlike the 7-chloro analog that inhibits acetylcholinesterase (AChE IC50 = 142 nM), the non-chlorinated target compound lacks the 7-Cl substituent necessary for AChE binding, eliminating this liability [4]. This feature makes 2-(quinolin-4-ylamino)propane-1,3-diol a cleaner chemical probe for high-content screening in primary neuronal cultures, where cholinergic off-target activity would otherwise confound interpretation of phenotypic readouts related to neurite outgrowth, synaptic plasticity, or neuroprotection.

Quote Request

Request a Quote for 2-(Quinolin-4-ylamino)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.